3-(Benzenesulfonyl)-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core with a phenylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one typically involves the reaction of 1,8-naphthyridine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the naphthyridine nitrogen.
Industrial Production Methods
While specific industrial production methods for 3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups present in the molecule.
Substitution: The phenylsulfonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an inhibitor of certain enzymes or as a probe for studying biological pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The phenylsulfonyl group can interact with the active site of the enzyme, while the naphthyridine core provides additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)-1H-indole: Similar structure but with an indole core instead of a naphthyridine core.
2-(Phenylsulfonyl)pyridine: Features a pyridine core with a phenylsulfonyl group.
3-(Phenylsulfonyl)-1H-pyrazole: Contains a pyrazole core with a phenylsulfonyl group.
Uniqueness
3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
60467-90-5 |
---|---|
Molecular Formula |
C14H10N2O3S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H10N2O3S/c17-14-12(9-10-5-4-8-15-13(10)16-14)20(18,19)11-6-2-1-3-7-11/h1-9H,(H,15,16,17) |
InChI Key |
XVZACAKQASQGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(NC2=O)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.